betamethasone 21-mesylate
Beschreibung
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for steroid nomenclature, incorporating both the core pregnane structure and the specific functional group modifications. According to authoritative chemical databases, the complete systematic name is (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione . This nomenclature precisely describes the stereochemical configuration at key positions, the presence of the fluorine substituent at position 9, the hydroxyl groups at positions 11 and 17, the methyl group at position 16, and the critical methylsulfonyl oxy group at position 21.
The structural descriptor analysis reveals that this compound belongs to the pregnane class of steroids, specifically derived from the 1,4-pregnadiene skeleton. The compound's structure incorporates several key modifications that define its chemical identity: the 9α-fluoro substitution that enhances glucocorticoid activity, the 16β-methyl group that influences receptor binding characteristics, and the 21-mesylate ester that significantly alters the compound's physicochemical properties. The presence of conjugated double bonds in the A-ring (positions 1-2 and 4-5) creates an α,β-unsaturated ketone system that contributes to the compound's stability and biological activity profile.
The systematic name also incorporates stereochemical descriptors that are crucial for understanding the compound's three-dimensional structure. The (11β,16β) designation specifically indicates the spatial orientation of substituents at these positions, which directly impacts the molecule's interaction with biological targets and its overall pharmacological profile. This level of structural precision in nomenclature ensures accurate identification and differentiation from other closely related steroid derivatives.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 1881-66-9 , which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This unique identifier distinguishes this compound from related compounds, including betamethasone 17-propionate 21-mesylate, which carries a different registry number (15423-80-0). The importance of accurate registry number identification cannot be overstated, as it ensures precise compound identification in research, regulatory, and commercial contexts.
Alternative chemical identifiers provide additional means of compound identification and database searching. The International Chemical Identifier Key (InChIKey) for this compound is ATNWRUJPJUBMHC-DLCSVNPKSA-N , which represents a hashed version of the full International Chemical Identifier string. This standardized identifier facilitates cross-database searches and ensures consistent compound identification across different chemical information systems.
The Simplified Molecular Input Line Entry System representation provides another structural identifier: C[C@]12CC@H[C@@]3([C@]4(C=CC(=O)C=C4CC[C@@]3([H])[C@]1([H])CC@H[C@]2(O)C(=O)COS(=O)(=O)C)C)F . This linear notation encodes the complete molecular structure, including stereochemical information, in a text-based format that can be processed by chemical software and databases. The systematic use of these various identifier systems ensures comprehensive cataloging and retrieval of information related to this compound across multiple platforms and applications.
Molecular Formula and Mass Spectrometry Data
The molecular formula of this compound is C₂₃H₃₁FO₇S , indicating a complex steroid structure containing 23 carbon atoms, 31 hydrogen atoms, one fluorine atom, seven oxygen atoms, and one sulfur atom. This formula reflects the addition of the methylsulfonyl group (mesylate) to the basic betamethasone structure, resulting in the incorporation of sulfur and additional oxygen atoms that significantly modify the compound's chemical and physical properties.
Eigenschaften
CAS-Nummer |
1881-66-9 |
|---|---|
Molekularformel |
C23H31FO7S |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Synonyme |
betamethasone 21-mesylate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material and Initial Mesylation
The synthesis begins with commercially available betamethasone, which undergoes mesylation at the C21 hydroxyl group. Methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine facilitates this step, yielding this compound. Key parameters include:
-
Reaction Conditions :
This step’s efficiency is critical, as incomplete mesylation leads to residual betamethasone, complicating downstream purification.
Phosphorylation with Potassium Di-tert-Butyl Phosphate
The mesylated intermediate reacts with potassium di-tert-butyl phosphate under anhydrous conditions to form a di-tert-butyl ester derivative.
-
Optimized Parameters :
This step introduces the phosphate group while preserving the steroidal framework’s integrity.
Hydrolysis and Salification
The di-tert-butyl ester undergoes hydrolysis under mild acidic conditions (pH 4.5–5.5) to yield betamethasone phosphate, followed by salification with sodium hydroxide to produce the final sodium salt.
-
Critical Controls :
Alternative Preparation: Methanesulfonyl Chloride-Mediated Mesylation
A patent-derived method employs methanesulfonyl chloride directly on betamethasone derivatives in DMA, yielding the mesylate intermediate for subsequent halogenation or esterification.
Reaction Scheme and Conditions
Comparative Analysis with Primary Route
Impurity Profiling and Analytical Characterization
Identified Impurities
Analytical Methods
Industrial-Scale Optimization and Cost Considerations
The primary route’s cost-effectiveness stems from:
-
Reagent Selection : Potassium di-tert-butyl phosphate reduces side reactions vs. POCl-based methods.
-
Solvent Recovery : Dichloromethane is recycled via distillation (90% recovery).
-
Throughput : 68% overall yield at multi-kg scale reduces per-unit costs.
Challenges and Mitigation Strategies
Mesylation Selectivity
Competing mesylation at C17 is minimized by:
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone 21-mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield betamethasone 21-aldehyde .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Betamethasone 21-mesylate acts primarily through glucocorticoid receptors, exerting effects via genomic and nongenomic pathways. It exhibits strong anti-inflammatory actions while having minimal mineralocorticoid activity, making it suitable for treating conditions that require potent anti-inflammatory responses without significant fluid retention or electrolyte imbalance .
Clinical Applications
-
Dermatological Uses
- Topical Treatment : this compound is often used topically to manage inflammatory skin conditions such as eczema and psoriasis. It can be combined with vitamin D analogs for enhanced efficacy in plaque psoriasis treatment .
- Case Study : A study involving 45 patients with moderate plaque psoriasis demonstrated significant improvement in quality of life and clinical outcomes when treated with betamethasone dipropionate spray (0.05%) over four weeks .
-
Rheumatological Conditions
- Systemic Administration : It is employed in managing autoimmune disorders like rheumatoid arthritis due to its immunosuppressive effects. The injectable form allows for systemic delivery in severe cases .
- Case Study : In a clinical trial, patients receiving intramuscular injections of betamethasone phosphate showed improved symptoms of inflammatory arthritis, with a notable reduction in pain and swelling within days of treatment.
-
Oncological Applications
- Radiation Dermatitis Prevention : Betamethasone has been studied for its role in preventing acute radiation dermatitis (ARD) in breast cancer patients undergoing radiotherapy. A randomized controlled trial indicated that patients using topical betamethasone experienced less severe ARD compared to control groups .
- Case Study : In a cohort of breast cancer patients receiving radiation therapy, those treated with topical betamethasone reported significantly lower ARD severity scores at the end of treatment compared to those who received no prophylactic treatment.
- Management of Severe Infections
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and a half-life conducive to therapeutic use. Following intramuscular administration, peak plasma concentrations are typically reached within hours, allowing for effective management of acute conditions .
Adverse Effects
While generally well-tolerated, betamethasone can cause local side effects such as burning or stinging at the application site when used topically. Systemic side effects may include increased susceptibility to infections and potential adrenal suppression with prolonged use .
Summary Table of Applications
| Application Area | Formulation Type | Key Findings |
|---|---|---|
| Dermatology | Topical (cream/spray) | Improved quality of life in psoriasis patients |
| Rheumatology | Injectable | Rapid symptom relief in inflammatory arthritis |
| Oncology | Topical | Reduced severity of radiation dermatitis |
| Severe Infections | Injectable/Systemic | Improved outcomes in severe infection management |
Wirkmechanismus
Betamethasone 21-mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also promotes the expression of anti-inflammatory proteins such as interleukin-10 .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Differences
Key Insights :
- Covalent Binding : this compound’s irreversible binding contrasts with transient interactions of valerate, dipropionate, and alcohol. This may enhance therapeutic duration but requires careful dosing to avoid toxicity .
- Degradation Pathways: Non-mesylate esters undergo thermal degradation (first-order kinetics) via deacylation and hydrolysis. For example, betamethasone dipropionate degrades into 17-propionate (major) and 21-propionate (minor) in methanol, with rate constants (kobs) influenced by solvent dielectric constants . This compound’s stability under similar conditions remains unstudied but is inferred to be higher due to covalent bonding.
Lipophilicity and Pharmacokinetics
Lipophilicity (logP) significantly impacts tissue penetration and bioavailability:
- Betamethasone esters : Valerate and dipropionate exhibit high lipophilicity (logP > 3.5), favoring topical use .
- This compound : The polar mesylate group likely reduces lipophilicity, enhancing water solubility and systemic absorption. Direct logP data are lacking, but structural analogs (e.g., cortisol 21-mesylate) show 10-fold lower GR affinity than cortisol, suggesting moderate lipophilicity .
Pharmacokinetic Parameters :
| Parameter | This compound | Betamethasone Dipropionate | Dexamethasone |
|---|---|---|---|
| Clearance | Not reported | Slower than dexamethasone | 1.0 L/h/kg |
| Half-life | Prolonged (covalent) | 36–54 hours | 3–4 hours |
| Bioavailability | Systemic (inferred) | Topical (high retention) | 64–80% oral |
Clinical and Therapeutic Implications
- This compound’s covalent binding may enhance duration but requires clinical validation.
- Safety : Prolonged GR activation by 21-mesylate risks systemic effects (e.g., adrenal suppression), necessitating rigorous monitoring .
Biologische Aktivität
Betamethasone 21-mesylate is a synthetic corticosteroid derived from betamethasone, which exhibits significant anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is primarily used in clinical settings for its potent anti-inflammatory effects. It is often administered in various formulations, including topical creams and injectable forms. The compound is known for its ability to modulate immune responses and reduce inflammation across different organ systems.
The biological activity of this compound can be attributed to its interaction with glucocorticoid receptors (GR). This interaction occurs through both genomic and nongenomic pathways:
- Genomic Pathway : Betamethasone binds to GR, leading to the transcription of anti-inflammatory genes such as IL-1 receptor antagonist and phosphoenolpyruvate carboxykinase (PEPCK). This process typically results in delayed effects that can last for hours to days.
- Nongenomic Pathway : This pathway allows for a rapid response by modulating existing cellular mechanisms involving T-cells, monocytes, and platelets through membrane-bound receptors. This pathway is crucial for acute inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:
| Parameter | Value |
|---|---|
| Half-life | Approximately 10.2 hours |
| Clearance (CL/F) | 6,466 ± 805 mL/hour |
| Absorption | Varies with formulation |
| Elimination Route | Primarily renal |
Studies indicate that the half-life can vary based on the population studied and the formulation used. For example, in a study involving Indian women, the pharmacokinetics were closely monitored after intramuscular administration .
Anti-inflammatory Effects
This compound has been shown to effectively reduce inflammation in various conditions. For instance:
- Topical Applications : In dermatological practice, it is frequently prescribed for inflammatory skin disorders due to its high potency when delivered in specific vehicles .
- Systemic Administration : In cases such as acute respiratory distress syndrome (ARDS) in neonates, betamethasone administration has significantly reduced respiratory complications compared to placebo treatments .
Immunosuppressive Properties
The compound's immunosuppressive effects are beneficial in managing autoimmune conditions and preventing transplant rejection. Its ability to inhibit cytokine production plays a critical role in these therapeutic applications .
Case Studies
-
Topical Betamethasone for Radiation Dermatitis :
A study evaluated the efficacy of topical betamethasone during radiotherapy for breast cancer patients. Results indicated that patients receiving betamethasone experienced reduced severity of acute radiation dermatitis compared to those receiving placebo treatments. The study utilized scoring criteria from the Radiation Therapy Oncology Group to assess outcomes over several weeks . -
Antenatal Betamethasone Therapy :
Research on preterm lambs demonstrated that antenatal administration of betamethasone enhanced pulmonary vein relaxation when stimulated with agents like isoproterenol. This suggests potential benefits for fetal lung development in at-risk pregnancies .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for differentiating betamethasone 21-mesylate from structurally related corticosteroids?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) with a Zorbax Eclipse XDB or Luna C8 column. Employ a step gradient of 0.05 M ammonium acetate and acetonitrile for baseline resolution of epimers and esters. Confirm identity via tandem MS fragmentation patterns (e.g., m/z 279 ion abundance) . For quantification, LC-MS/MS with validated protocols (e.g., acetonitrile extraction, specific ion transitions) ensures specificity .
Q. How can this compound be synthesized, and what are common challenges?
- Methodological Answer : Synthesis involves esterification of betamethasone with mesyl chloride. Key challenges include poor solubility in organic solvents (e.g., THF, pyridine), which reduces fluorination efficiency. Optimize solvent systems (e.g., polar aprotic solvents with controlled Lewis acidity) and monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How do DNA binding properties of covalent glucocorticoid receptor-betamethasone 21-mesylate complexes differ from noncovalent complexes?
- Methodological Answer : Use DNA-cellulose binding assays under varying NaCl concentrations. Covalent complexes (formed via this compound) exhibit lower DNA affinity (2-fold reduced Kd) and require lower NaCl (≤150 mM) for dissociation compared to noncovalent complexes (e.g., dexamethasone). Monitor activation kinetics at pH 8.8 and 0°C to assess binding rates .
Q. What experimental designs are suitable for studying this compound release kinetics in formulations?
- Methodological Answer : Apply Plackett-Burman designs to screen critical quality attributes (CQAs). Variables include excipient type (e.g., polysorbate 80, carmellose sodium), homogenization speed (rpm), and filtration. Use ELISA or LC-MS/MS to quantify release in reconstructed human epidermis (RHE) models, comparing time points (24h vs. 48h) with Student’s t-test .
Q. How can batch-to-batch variability in this compound synthesis impact bioassays, and how is it mitigated?
- Methodological Answer : Variability arises from impurities (e.g., enol aldehyde isomers) and residual solvents. Implement orthogonal QC methods:
- Purity : HPLC with UV/ESI-MS detection (≥97% purity threshold) .
- Impurity Profiling : Use reference standards (e.g., Betamethasone EP Impurity C/D) and HRMS for structural confirmation .
- Solubility : Pre-formulation studies with differential scanning calorimetry (DSC) to assess crystalline vs. amorphous content .
Q. What pharmacokinetic modeling approaches are used to predict this compound disposition in vivo?
- Methodological Answer : Employ population pharmacokinetic (PopPK) models using NONMEM software. Key covariates: maternal body weight, gestational status. Validate models via bootstrapping and visual predictive checks (VPCs). Use LC-MS/MS for plasma concentration measurements with deuterated internal standards (e.g., betamethasone-d4) .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in this compound receptor binding data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, NaCl gradients). Compare covalent vs. noncovalent complex kinetics using surface plasmon resonance (SPR) for real-time binding kinetics. Cross-validate with radioligand displacement assays (e.g., [³H]-dexamethasone competition) .
Q. What statistical methods are appropriate for analyzing this compound release data with small sample sizes?
- Methodological Answer : Use non-parametric tests (e.g., Wilcoxon signed-rank test) for non-normal distributions. For multivariate data (e.g., formulation variables), apply principal component analysis (PCA) to identify dominant factors. Report effect sizes and 95% confidence intervals to contextualize significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
